molecular formula C26H18N4O B3555978 2,3-diphenyl-N-3-pyridinyl-6-quinoxalinecarboxamide

2,3-diphenyl-N-3-pyridinyl-6-quinoxalinecarboxamide

Cat. No.: B3555978
M. Wt: 402.4 g/mol
InChI Key: ATSLAIXJFQIJLO-UHFFFAOYSA-N
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Description

2,3-Diphenyl-N-3-pyridinyl-6-quinoxalinecarboxamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the quinoxaline family, which is known for its diverse biological and chemical properties. Quinoxalines are heterocyclic compounds that have shown potential in various scientific research applications, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-diphenyl-N-3-pyridinyl-6-quinoxalinecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the condensation of 1,2-diaminobenzene with a suitable diketone to form the quinoxaline core

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-N-3-pyridinyl-6-quinoxalinecarboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

  • Reduction: : Reduction reactions can lead to the formation of reduced quinoxaline derivatives.

  • Substitution: : Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline core.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles like amines and alcohols, along with suitable catalysts, are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further modified for specific applications.

Scientific Research Applications

2,3-Diphenyl-N-3-pyridinyl-6-quinoxalinecarboxamide has shown promise in several scientific research areas:

  • Chemistry: : It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.

  • Industry: : Its unique chemical properties make it suitable for applications in material science and as a precursor for advanced materials.

Mechanism of Action

The mechanism by which 2,3-diphenyl-N-3-pyridinyl-6-quinoxalinecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

2,3-Diphenyl-N-3-pyridinyl-6-quinoxalinecarboxamide is unique due to its specific structural features and potential applications. Similar compounds include other quinoxaline derivatives, such as 2,3-diphenylquinoxaline and 2,3-diphenyl-6-quinazolinecarboxamide. These compounds share the quinoxaline core but differ in their substituents and functional groups, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

2,3-diphenyl-N-pyridin-3-ylquinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N4O/c31-26(28-21-12-7-15-27-17-21)20-13-14-22-23(16-20)30-25(19-10-5-2-6-11-19)24(29-22)18-8-3-1-4-9-18/h1-17H,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSLAIXJFQIJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)NC4=CN=CC=C4)N=C2C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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